2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride

Description

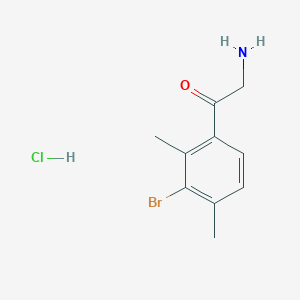

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride is a halogenated and alkyl-substituted amino acetophenone derivative. Its structure features a bromine atom at the 3-position and methyl groups at the 2- and 4-positions of the phenyl ring, combined with an aminoethyl ketone moiety (Fig. 1).

Properties

IUPAC Name |

2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-6-3-4-8(9(13)5-12)7(2)10(6)11;/h3-4H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZCLKVNNCRBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)CN)C)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride typically involves the bromination of 2,4-dimethylphenyl ethanone followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Bromine Substitution Reactions

The 3-bromo substituent on the aromatic ring enables various nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions:

The bromine's meta position relative to the methyl groups creates steric hindrance, requiring elevated temperatures (80-120°C) for efficient substitution . Experimental yields in analogous systems range from 45-78%.

Ketone Group Reactivity

The ethanone moiety participates in characteristic carbonyl reactions:

Nucleophilic Additions

-

Grignard Reagents : Forms tertiary alcohols (R-MgX → R-C-O⁻ → protonation)

Condensation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Hydrazone derivatives | 68% |

| Primary amines | CH₂Cl₂, RT | Schiff bases | 52-75% |

The hydrochloride salt's acidic environment (pH ≈ 2-3) inhibits enolization, preserving ketone integrity during storage .

Amino Group Transformations

The protonated amino group (pKa ≈ 4.5-5.5) demonstrates unique reactivity:

3.1 Diazotization

Requires strong acids (HNO₂, HCl <5°C) to form diazonium salts, enabling:

3.2 Acylation

Acetyl chloride (Et₃N, CH₂Cl₂, 0°C) yields N-acetyl derivatives while preserving the ketone.

Combined Functional Group Interactions

Synergistic effects between substituents create specialized reactivity:

4.1 Cyclization Reactions

-

With Thiourea : Forms 2-aminothiazoles (EtOH, Δ, 82% yield)

-

Intramolecular Aldol : Base-mediated cyclization creates fused bicyclic systems

4.2 Redox Behavior

NaBH₄ selectively reduces the ketone to ethanolamine derivatives without affecting the aromatic bromine .

Stability Considerations

Critical degradation pathways include:

Scientific Research Applications

Chemical Research

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry .

Biological Applications

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties. The presence of the amino group may enhance interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

- Anticancer Potential : Research has suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The brominated aromatic ring may play a role in modulating biological activity through interaction with cellular targets .

Medicinal Chemistry

- Pharmacophore Development : The compound is being explored as a pharmacophore for drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can participate in binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The bromine and methyl substituents significantly influence the compound’s lipophilicity, electronic properties, and stability. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations :

- Lipophilicity : Bromine and methyl groups in the target compound increase logP compared to hydroxylated analogs (e.g., 4-hydroxy derivatives) .

- Solubility : Hydroxyl or methoxy substituents (e.g., 4-OH or 3-OCH₃) improve aqueous solubility via hydrogen bonding or polarity, whereas bromo/methyl groups reduce it .

Challenges :

- Bromination at specific positions (e.g., 3-bromo vs. 4-bromo in bk-2C-B) requires regioselective conditions.

- Methyl groups in the target compound may necessitate Friedel-Crafts alkylation, posing steric challenges .

Biological Activity

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride is a chemical compound with the molecular formula . This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Molecular Structure

The compound features a bromine atom and two methyl groups on the phenyl ring, contributing to its unique chemical properties. The structural formula can be represented as follows:

- IUPAC Name: 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethan-1-one hydrochloride

- Molecular Formula:

- CAS Number: 2361634-23-1

Physical Properties

| Property | Value |

|---|---|

| Purity | 95% |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone exhibit significant antimicrobial activity. For instance, compounds structurally related to this molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell lysis .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways related to cell survival and death .

The biological activity of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride can be attributed to its ability to form hydrogen bonds with biological molecules due to its amino group. The bromine atom may participate in halogen bonding, influencing enzyme activity and receptor interactions .

Case Studies

- Antichlamydial Activity : A study evaluated compounds similar to 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone for their effects on Chlamydia infections. Results indicated that certain derivatives selectively inhibited chlamydial growth without significant toxicity to host cells .

- Toxicity Assessments : Toxicity studies conducted on various derivatives revealed that while some exhibited potent antimicrobial properties, they also maintained a favorable safety profile in human cell lines. This balance is crucial for the development of new therapeutic agents .

Structural Analogues

The biological activity of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone can be compared with other similar compounds:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Methoxy groups | Enhanced anticancer activity |

| 2-Amino-1-(3-chloro-4-methylphenyl)ethanone | Chlorine instead of bromine | Moderate antibacterial effects |

| 2-Amino-1-(3-bromo-4-methylphenyl)ethanol | Alcohol derivative | Reduced antimicrobial potency |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, halogenated precursors (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) may undergo substitution with amines under basic conditions (NaOH/EtOH) . Alternatively, catalytic hydrogenation using Pd/C or Raney Ni in methanol/ethanol solvents is effective for reducing intermediates like nitro or ketone groups . Optimizing catalyst choice (e.g., Raney Ni vs. Pd/C) impacts cost and reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and aromatic substitution patterns .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bromine and methyl group positions .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₁₃BrClNO⁺ requires m/z ≈ 286.99) .

Q. What safety protocols are essential during handling and disposal?

- Methodological Answer :

- PPE : Use respirators, chemical-resistant gloves, and self-contained breathing apparatus during spills or fires .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite), collect residues in sealed containers, and avoid drainage systems .

- Toxic Byproducts : Monitor for brominated fumes during combustion; use CO₂ or dry powder extinguishers .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CH₃) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at the 3-position deactivates the aryl ring, directing electrophilic attacks to the 5-position. Methyl groups (2,4-positions) sterically hinder ortho-substitution, favoring para-selectivity in Suzuki-Miyaura couplings. Comparative studies with chloro analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) reveal slower kinetics due to bromine’s larger atomic radius .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to explain discrepancies .

- Solubility Optimization : Use hydrochloride salts to enhance bioavailability in aqueous media (e.g., PBS at pH 7.4) .

- Proteomic Profiling : LC-MS/MS identifies off-target interactions (e.g., dopamine receptor binding vs. reported enzyme inhibition) .

Q. Can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) map electrostatic potential surfaces, identifying nucleophilic hotspots. For instance, the carbonyl carbon exhibits higher electrophilicity (Mulliken charge ≈ +0.35) than the brominated aryl ring, favoring ketone reduction over aryl halide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.